![molecular formula C16H17N3O4 B2813761 N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide CAS No. 1797845-88-5](/img/structure/B2813761.png)
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a complex organic compound with a unique structure that combines elements of dioxin, pyrazole, and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylamine, which is then reacted with various reagents to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . Proper choice of solvents and reaction temperatures is crucial to minimize side reactions and simplify the isolation process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair processes. By inhibiting PARP1, the compound can interfere with the repair of single-strand DNA breaks, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: A related compound with a similar dioxin structure.
2,3-Dihydrothieno[3,4-b][1,4]dioxine: Another compound with a similar dioxin framework.
N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Compounds with antibacterial properties.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is unique due to its combination of dioxin, pyrazole, and oxazine elements, which confer distinct chemical and biological properties. Its potential as a PARP1 inhibitor and its diverse applications in various fields make it a compound of significant interest .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(12-8-15-19(18-12)6-3-7-21-15)17-9-11-10-22-13-4-1-2-5-14(13)23-11/h1-2,4-5,8,11H,3,6-7,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBOQVRLKKSCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3COC4=CC=CC=C4O3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
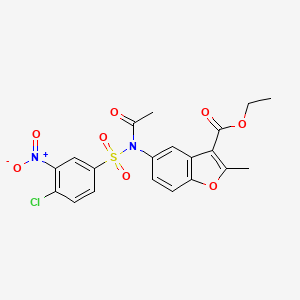
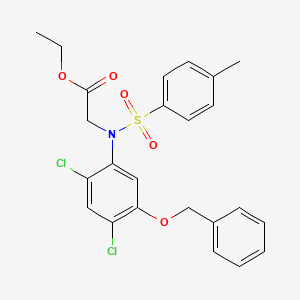
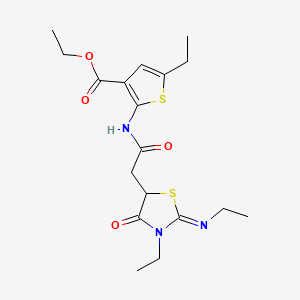

![1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2813686.png)
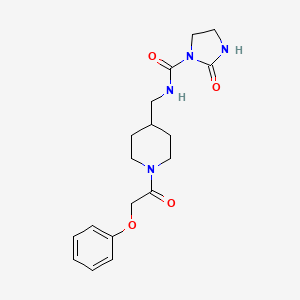

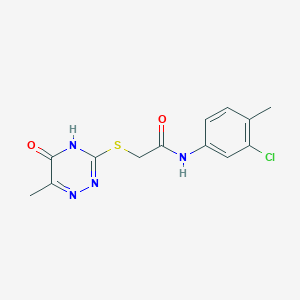
![5-(4-Chlorophenyl)-3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)thio)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2813691.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2813693.png)
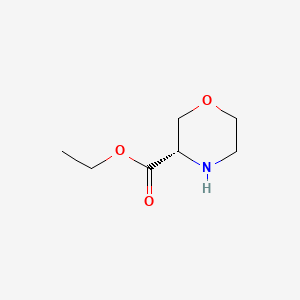
![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2813698.png)
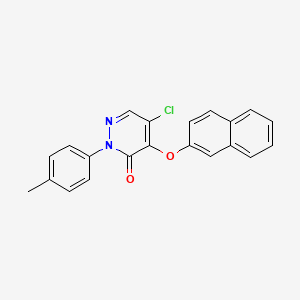
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2813701.png)
